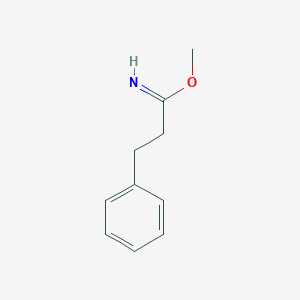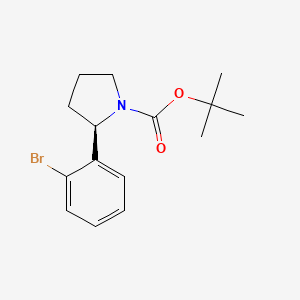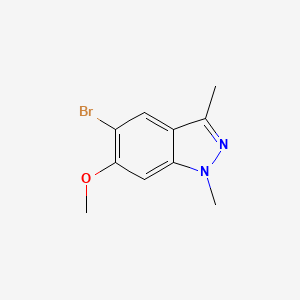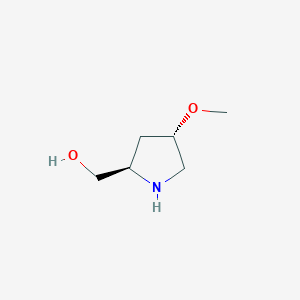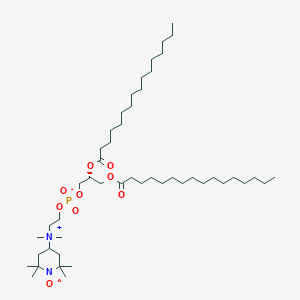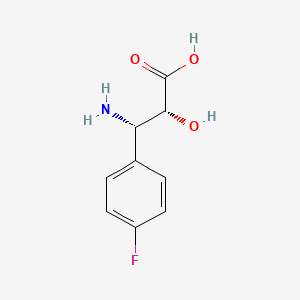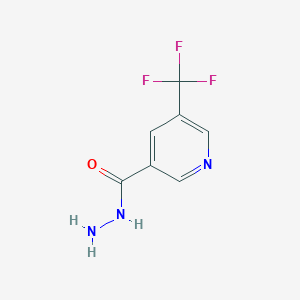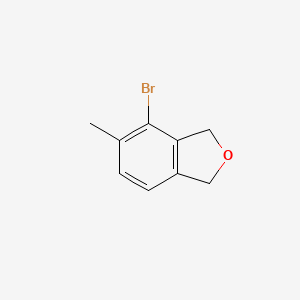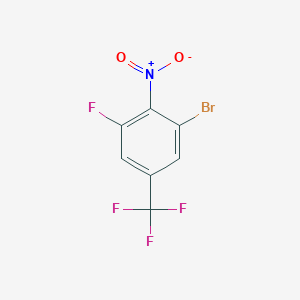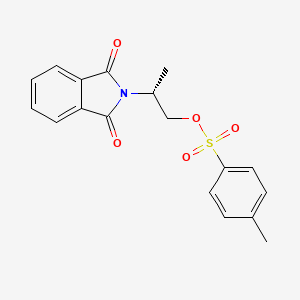
(R)-2-(1,3-Dioxoisoindolin-2-yl)propyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(1,3-Dioxoisoindolin-2-yl)propyl 4-methylbenzenesulfonate is a chemical compound that belongs to the class of organic compounds known as isoindolinones. These compounds are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring. The presence of a sulfonate group and a chiral center makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1,3-Dioxoisoindolin-2-yl)propyl 4-methylbenzenesulfonate typically involves the following steps:
Formation of the Isoindolinone Core: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative with an amine.
Introduction of the Chiral Center: The chiral center can be introduced via asymmetric synthesis or chiral resolution techniques.
Sulfonation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can target the carbonyl groups in the isoindolinone core.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-(1,3-Dioxoisoindolin-2-yl)propyl 4-methylbenzenesulfonate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound could be used as a probe to study enzyme-substrate interactions, particularly those involving sulfonate groups.
Medicine
Potential medical applications might include the development of new pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry
In industry, the compound could be used in the manufacture of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of ®-2-(1,3-Dioxoisoindolin-2-yl)propyl 4-methylbenzenesulfonate would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its sulfonate group, leading to inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-(1,3-Dioxoisoindolin-2-yl)propyl 4-methylbenzenesulfonate
- (S)-2-(1,3-Dioxoisoindolin-2-yl)propyl 4-methylbenzenesulfonate
- N-(4-Methylbenzenesulfonyl)phthalimide
Uniqueness
The uniqueness of ®-2-(1,3-Dioxoisoindolin-2-yl)propyl 4-methylbenzenesulfonate lies in its chiral center and the presence of both an isoindolinone core and a sulfonate group. This combination of features makes it a versatile compound for various applications in chemistry, biology, and industry.
Propiedades
Fórmula molecular |
C18H17NO5S |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
[(2R)-2-(1,3-dioxoisoindol-2-yl)propyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H17NO5S/c1-12-7-9-14(10-8-12)25(22,23)24-11-13(2)19-17(20)15-5-3-4-6-16(15)18(19)21/h3-10,13H,11H2,1-2H3/t13-/m1/s1 |
Clave InChI |
NQQWBOYKFRRXER-CYBMUJFWSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)N2C(=O)C3=CC=CC=C3C2=O |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)N2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B15222159.png)
![2-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-amine](/img/structure/B15222170.png)
